5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with the molecular formula C16H16N4O5S and a molecular weight of 376.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the pyridazin-3-yloxy intermediate: This involves the reaction of pyridazine with an appropriate alkylating agent under basic conditions.
Synthesis of the piperidin-1-yl intermediate: Piperidine is reacted with a sulfonyl chloride derivative to form the piperidin-1-yl sulfonyl intermediate.
Coupling reaction: The pyridazin-3-yloxy intermediate is then coupled with the piperidin-1-yl sulfonyl intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl or pyridazin-3-yloxy moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one : This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
- Other benzo[d]oxazol-2(3H)-one derivatives : Various derivatives of benzo[d]oxazol-2(3H)-one with different substituents on the benzene ring or the oxazole moiety.
Uniqueness
5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16-18-13-9-12(5-6-14(13)25-16)26(22,23)20-8-2-3-11(10-20)24-15-4-1-7-17-19-15/h1,4-7,9,11H,2-3,8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFCNLHFHIPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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